1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
CAS No.: 2549027-43-0
Cat. No.: VC11825897
Molecular Formula: C16H22N4O
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549027-43-0 |
|---|---|
| Molecular Formula | C16H22N4O |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | (2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C16H22N4O/c1-16(2,3)13-11-20-14(17-13)8-7-12(18-20)15(21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3 |
| Standard InChI Key | ZPFPAOGDCVGEMT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCCC3 |
| Canonical SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCCC3 |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Below is a generalized pathway:
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Formation of Imidazo[1,2-b]pyridazine Core:
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Starting from a pyridazine derivative, an imidazole ring is introduced through cyclization reactions involving appropriate precursors (e.g., amidines or nitriles).
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tert-Butyl Substitution:
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The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or related reagents under basic conditions.
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Introduction of Piperidine Moiety:
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The carbonyl group is introduced through acylation reactions (e.g., using acid chlorides or anhydrides), followed by coupling with piperidine using amide bond formation strategies.
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Purification and Characterization:
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The final compound is purified using chromatographic techniques and characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure.
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Potential Applications
Compounds containing imidazo[1,2-b]pyridazine scaffolds have shown promise in various pharmacological areas:
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Anticancer Activity: Similar heterocycles have been reported to inhibit kinases and other enzymes involved in cancer progression.
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Antiviral Properties: Some derivatives disrupt viral replication machinery by targeting protein-protein interactions.
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CNS Activity: The piperidine moiety suggests potential for blood-brain barrier permeability, making it relevant for neurological disorders.
Mechanism of Action
While specific data for this compound is unavailable, general mechanisms include:
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Binding to enzyme active sites or allosteric regions.
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Modulating receptor activity through hydrogen bonding and hydrophobic interactions.
Research Findings
Although no direct studies on this specific compound were found in the search results, related compounds provide insights into its potential:
Challenges
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Limited availability of direct research on this specific compound.
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Potential toxicity or off-target effects due to the lipophilic tert-butyl group.
Future Research
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In vitro Assays: Testing against cancer cell lines or microbial strains.
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Molecular Docking Studies: Predicting binding affinity to biological targets.
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ADMET Profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity properties.
This detailed analysis highlights the structural features, synthesis pathways, and potential applications of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine. Further experimental studies are required to fully elucidate its pharmacological profile.
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